
3,5-Bis(ethenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(ethenyl)benzonitrile, commonly known as DEBN, is an organic compound that belongs to the family of aromatic nitriles. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. DEBN has been studied for its potential applications in various fields such as materials science, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Anti-cancer Properties
Research by Zafar et al. (2019) investigated the synthesis, characterization, and anti-cancer properties of water-soluble bis(PYE) pro-ligands and derived palladium(ii) complexes. These complexes demonstrated significant cytotoxicity towards human breast cancer cell lines MCF-7 and T47D, exceeding that of cisplatin. The study highlighted the potential of these compounds in cancer therapy, noting the induction of apoptosis in treated cells Zafar et al., 2019.
Organic Conductors and Photochromic Properties
Beno et al. (1987) explored the synthesis and structure of organic conductors derived from chemical oxidation versus electrocrystallization, revealing insights into the electrical properties of these materials. Although not directly mentioning "3,5-Bis(ethenyl)benzonitrile," the study underscores the significance of structural manipulation in designing conductive materials Beno et al., 1987.
Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with thermally irreversible and fatigue-resistant photochromic properties. These compounds exhibited reversible photocyclization, producing closed-ring forms stable for more than three weeks at 80 °C. This study illustrates the application of ethenyl-benzonitrile derivatives in developing photoresponsive materials Uchida et al., 1990.
Supramolecular Assemblies
Arora and Pedireddi (2003) conducted a study on crystal engineering of supramolecular assemblies with 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including 1,2-bis(4-pyridyl)ethene. Their research demonstrated the ability to form host-guest systems and infinite molecular tapes through self-assembly, highlighting the versatility of ethenyl-benzonitrile derivatives in constructing complex molecular architectures Arora and Pedireddi, 2003.
Photovoltaic and Fluorescent Materials
Sierra and Lahti (2004) described the synthesis and electronic spectroscopy of photoluminescent, segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains. Their work contributes to the development of materials with potential applications in organic electronics and photovoltaics Sierra and Lahti, 2004.
Antimicrobial Compounds
Ticona et al. (2020) isolated antimicrobial compounds from Tropaeolum tuberosum, including a molecule structurally related to 3,5-Bis(ethenyl)benzonitrile. These compounds exhibited significant antibacterial and antifungal effects, suggesting their potential as lead compounds for developing new antimicrobial agents Ticona et al., 2020.
Mécanisme D'action
Target of Action
Benzonitrile derivatives are known to participate in various chemical reactions, suggesting that they may interact with a wide range of molecular targets .
Mode of Action
Benzonitrile derivatives are known to undergo [3+2] cycloaddition reactions . In these reactions, the benzonitrile derivative and another compound combine to form a five-membered ring. This process could potentially alter the function or activity of the target molecule .
Biochemical Pathways
Benzonitrile derivatives are known to participate in cycloaddition reactions, which are key steps in various biochemical pathways .
Pharmacokinetics
For instance, benzonitrile derivatives are known to have good solubility, which is a key factor influencing absorption and distribution .
Result of Action
The formation of a five-membered ring through a [3+2] cycloaddition reaction could potentially alter the structure and function of target molecules, leading to various downstream effects .
Propriétés
IUPAC Name |
3,5-bis(ethenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWKJYPMXTWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C#N)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

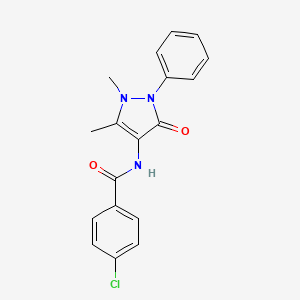
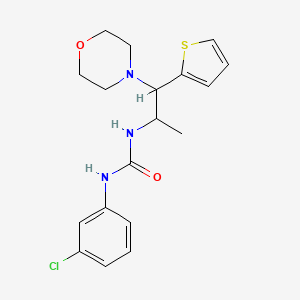
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

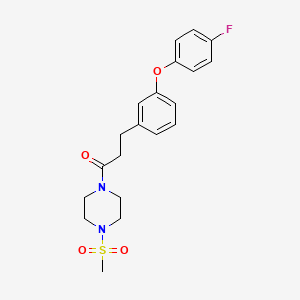
![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)
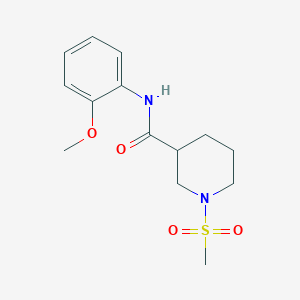
![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)
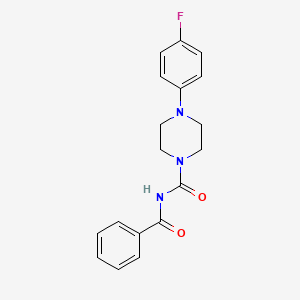
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine](/img/structure/B2872013.png)